1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
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Overview
Description
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is an organic compound with a complex structure that includes a phenylethynyl group and a butadienone moiety
Preparation Methods
The synthesis of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves a series of chemical reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form the phenylethynyl group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butadienone moiety to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can form π-π interactions with aromatic amino acids in proteins, while the butadienone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other phenylethynyl-containing compounds such as:
9-(4-Phenylethynyl)anthracene: Similar in structure but with an anthracene core.
3,4-Bis(4-phenylethynyl)phenyl-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure used in dendrimer synthesis. These compounds share the phenylethynyl group but differ in their core structures, leading to different chemical properties and applications.
Properties
Molecular Formula |
C19H14O |
---|---|
Molecular Weight |
258.3 g/mol |
InChI |
InChI=1S/C19H14O/c1-3-7-19(20)18-13-10-15(2)14-17(18)12-11-16-8-5-4-6-9-16/h4-10,13-14H,1H2,2H3 |
InChI Key |
VIBOHYNVPMAGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=C=C)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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